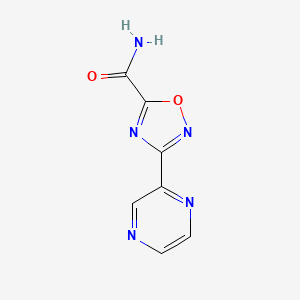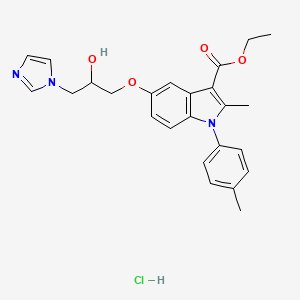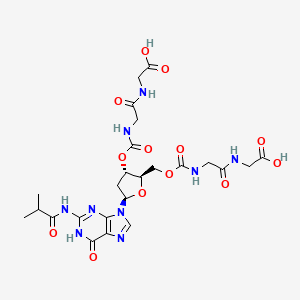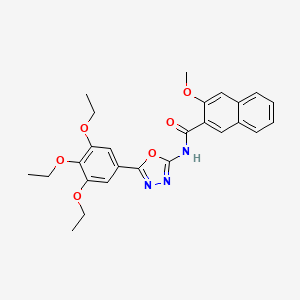
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” is a heterocyclic compound that contains pyrazine and oxadiazole rings . It’s related to a class of compounds that have shown a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” would include a pyrazine ring attached to an oxadiazole ring via a carbon atom . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” would depend on the specific conditions and reactants present. For instance, it might undergo reactions with various nucleophiles or electrophiles, depending on its structure and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” would depend on its exact structure. For instance, its solubility, melting point, and boiling point would be influenced by factors such as its molecular weight and the presence of functional groups .Scientific Research Applications
Photophysical Applications
Compounds with similar structures have shown rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be used in photophysical applications, such as in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices .
Anti-Fibrosis Activity
Pyrimidine derivatives, which share some structural similarities with “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide”, have been known to exhibit anti-fibrotic activities . Therefore, it’s possible that this compound could be studied for its potential use in the treatment of fibrotic diseases .
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties . Given the structural similarities, “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be studied for its antimicrobial activities .
Antiviral Activity
Similarly, pyrimidine derivatives have been reported to exhibit antiviral activities . This suggests that “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be used in the development of new antiviral drugs .
Antitumor Activity
Pyrimidine derivatives are known to exhibit antitumor activities . Therefore, “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be studied for its potential use in cancer treatment .
Synthesis of Novel Heterocyclic Compounds
Compounds with similar structures have been used in the synthesis of novel heterocyclic compounds . Therefore, “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could potentially be used as a building block in the synthesis of novel heterocyclic compounds with potential biological activities .
Safety and Hazards
Future Directions
The future research on “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could involve exploring its potential biological activities and optimizing its synthesis process. Additionally, its mechanism of action could be investigated in more detail to understand how it interacts with biological systems .
Mechanism of Action
Target of Action
Compounds like “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
Once the compound binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-5(13)7-11-6(12-14-7)4-3-9-1-2-10-4/h1-3H,(H2,8,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQXFPHTMTEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)



![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)
![N-(2,3-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2612665.png)